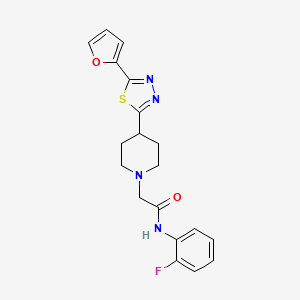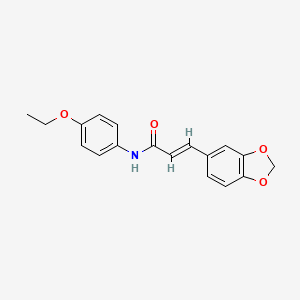
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide, also known as EBDOPA, is an important synthetic compound with a wide range of applications in scientific research. It is a small molecule that is used to study biochemical and physiological processes in the body, as well as to develop new drugs and therapies for various diseases. EBDOPA has been studied extensively in recent years and its potential applications have been identified in areas such as cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood. However, it is believed to act by blocking the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cell growth and differentiation. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to interact with certain receptors, such as the G-protein coupled receptors, which are involved in the regulation of signal transduction pathways.
Biochemical and Physiological Effects
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in glucose metabolism, such as hexokinase and phosphofructokinase. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use. For example, it is not very stable and is prone to degradation, and it has a relatively short half-life. In addition, the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood, so its effects on biochemical and physiological processes may not be fully understood.
Zukünftige Richtungen
There are several potential future directions for the use of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide in scientific research. For example, it could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, further research could be conducted to better understand the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide and its effects on biochemical and physiological processes. Finally, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide could be used to study the effects of oxidative stress and insulin resistance in the body, and to develop new treatments for these conditions.
Synthesemethoden
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is synthesized from the reaction of 1,3-benzodioxol-5-yl chloride and 4-ethoxyphenylprop-2-enamide. This reaction is carried out in an organic solvent such as dichloromethane, at a temperature of 0-5°C. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the product is isolated and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used in a variety of scientific research applications, including the study of biochemical and physiological processes in the body. For example, it has been used to study the effects of glucose metabolism, insulin resistance, and oxidative stress. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)10-4-13-3-9-16-17(11-13)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWABNLYJIZWOD-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)
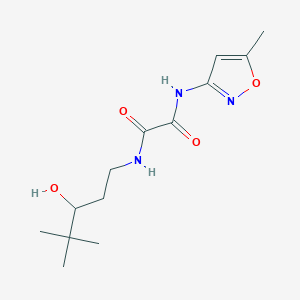

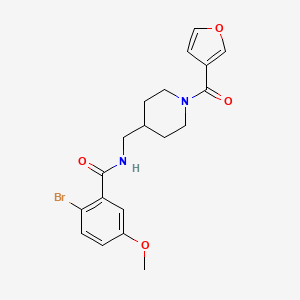

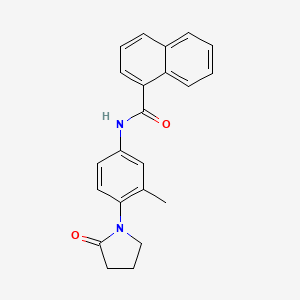
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)
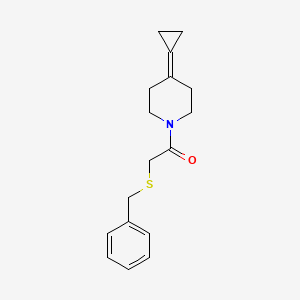
![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)
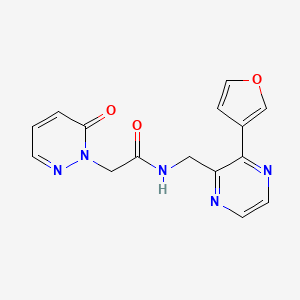
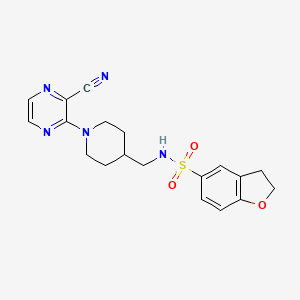
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)
